2,6-Diaminopurine is a purine analog that serves as a potent mutagen and an important tool in various scientific research areas. [, , ] It's often considered a prebiotic nucleobase due to its potential role in the photoprotection of primitive nucleic acids. [] Specifically, 2,6-DAP has been studied for its ability to repair cyclobutane pyrimidine dimers (CPDs), a type of DNA damage induced by ultraviolet (UV) radiation, which were prevalent in the prebiotic environment. [, ] Furthermore, 2,6-DAP is structurally similar to adenine, differing by an additional amino group at position 2. [, , ] This structural modification allows 2,6-DAP to form three hydrogen bonds with uracil, in contrast to the two hydrogen bonds formed between adenine and uracil. [, ] This characteristic contributes to the enhanced stability of nucleic acid duplexes containing 2,6-DAP. [, , ]
2,6-Diaminopurine is a purine derivative characterized by the presence of two amino groups at the 2 and 6 positions of the purine ring. This compound was first discovered in S-L2 cyanophage DNA in 1977 and has since been recognized for its unique properties, including enhanced hydrogen bonding capabilities with nucleic acids, which significantly contributes to the stability of DNA and RNA structures .
2,6-Diaminopurine is classified as a modified nucleobase. Its structural modifications allow it to participate in unique interactions within nucleic acids, making it a subject of interest in biochemical and genetic studies.
The synthesis of 2,6-diaminopurine can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions to ensure high yields and selectivity. For instance, protecting groups may be used to prevent unwanted reactions during multi-step syntheses.
The molecular formula of 2,6-diaminopurine is CHN, with a molar mass of approximately 153.14 g/mol. The compound features a purine ring structure with two amino substituents at the 2 and 6 positions.
2,6-Diaminopurine participates in various chemical reactions typical for nucleobases:
The reactivity of 2,6-diaminopurine is influenced by its electron-donating properties, which facilitate interactions with electrophilic species during chemical modifications.
The mechanism by which 2,6-diaminopurine enhances DNA stability involves its ability to form three hydrogen bonds with complementary bases. This increased bonding capacity results from the additional amino group compared to adenine, allowing for more robust pairing interactions.
Studies using NMR and circular dichroism have confirmed that duplexes containing 2,6-diaminopurine exhibit altered thermodynamic properties compared to those containing standard adenine or guanine .
Relevant analyses indicate that derivatives of 2,6-diaminopurine exhibit enhanced thermal stability compared to their adenine counterparts when incorporated into oligonucleotides .
2,6-Diaminopurine (DAP, also designated base Z) is a non-canonical nucleobase that completely replaces adenine (A) in the genomes of certain bacteriophages, including Cyanophage S-2L and Vibrio phage ΦVC8. This substitution confers viral fitness advantages, primarily by evading host restriction endonuclease defenses through altered major groove hydrogen-bonding patterns [1] [3].
The biosynthesis and genomic incorporation of DAP are governed by a conserved three-enzyme pathway:
Host enzymes subsequently convert dSMP to deoxy-2,6-diaminopurine triphosphate (dZTP), which is polymerized by phage-encoded DNA polymerases (e.g., PrimPol/AEP). This enzymatic cascade ensures near-exclusive incorporation of DAP instead of adenine, with in vitro reconstitution demonstrating that MazZ, DatZ, and PurZ are sufficient to enable DAP substitution in bacterial genomes [1] [6].
Table 1: Enzymatic Components of DAP Biosynthesis in Bacteriophages
Enzyme | Function | Catalytic Action | Substrates/Products |
---|---|---|---|
MazZ | dGTP triphosphohydrolase | Hydrolysis of dGTP | dGTP + H₂O → dGMP + PPᵢ |
DatZ | dATP diphosphohydrolase | Hydrolysis of dATP | dATP + H₂O → dADP + PPᵢ |
PurZ | Aminoadenylosuccinate synthase | Condensation of dGMP with aspartate | ATP + dGMP + L-aspartate → dSMP + ADP + phosphate |
PurZ shares structural and functional homology with archaeal PurA enzymes, suggesting an ancient evolutionary origin for DAP biosynthesis. Structural analyses reveal that PurZ adopts a fold similar to archaeal adenylosuccinate synthases, with conserved active-site residues enabling dGMP recognition instead of GMP [1] [18]. Phylogenetic studies indicate that the mazZ-datZ-purZ gene cluster is widespread across Siphoviridae and Podoviridae phages, implying horizontal gene transfer events predating the divergence of these viral families [1] [17]. This conservation underscores DAP’s role as an evolutionarily stable genetic component, challenging the notion of a fixed "five-nucleotide" genetic alphabet.
DAP’s prebiotic relevance extends beyond virology, as it may have been critical for stabilizing early genetic polymers under Earth’s intense Archean UV flux.
Cyclobutane pyrimidine dimers (CPDs) are dominant UV-induced DNA lesions that disrupt replication. DAP enables high-efficiency photorepair without enzymatic assistance:
Table 2: Photorepair Efficiency of DAP vs. Adenine in Trinucleotides
Trinucleotide | CPD Repair Yield (%) | Quantum Yield (Φ) | CPD Formation at Photostationary State (%) |
---|---|---|---|
DT=T | 92.0 | 0.042 | 8.0 |
AT=T | 6.1 | 0.004 | 72.0 |
TTD | 90.5 | 0.039 | 13.0 |
TTA | 4.9 | 0.003 | 76.0 |
DAP shares synthetic pathways with canonical nucleobases under prebiotic conditions:
Table 3: Nucleobase Abundance in Carbonaceous Meteorites
Nucleobase | Relative Abundance | Prebiotic Synthesis Pathway | Base-Pairing Partner |
---|---|---|---|
2,6-Diaminopurine | 0.07 nmol/g | HCN oligomerization/formamide heating | Uracil (3 H-bonds) |
Adenine | 1.3 nmol/g | HCN oligomerization/formamide heating | Uracil (2 H-bonds) |
Guanine | 0.09 nmol/g | HCN oligomerization/formamide heating | Cytosine |
ConclusionThe enzymatic machinery of DAP biosynthesis in bacteriophages and its prebiotic chemistry converge on a common theme: enhanced genetic stability. Viral MazZ-DatZ-PurZ exploits DAP’s triple-hydrogen-bonding capability to evade host defenses, while prebiotic DAP polymers resist UV degradation via intrinsic photorepair. These findings position DAP as both an ancient genetic component and a versatile agent in nucleic acid engineering.
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